5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl dimethylcarbamate 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl dimethylcarbamate
Brand Name: Vulcanchem
CAS No.: 380632-35-9
VCID: VC0373197
InChI: InChI=1S/C15H16N2O3/c1-16(2)15(19)20-12-9-13(18)17-8-4-6-10-5-3-7-11(12)14(10)17/h3,5,7,9H,4,6,8H2,1-2H3
SMILES: CN(C)C(=O)OC1=CC(=O)N2CCCC3=C2C1=CC=C3
Molecular Formula: C15H16N2O3
Molecular Weight: 272.3g/mol

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl dimethylcarbamate

CAS No.: 380632-35-9

Main Products

VCID: VC0373197

Molecular Formula: C15H16N2O3

Molecular Weight: 272.3g/mol

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl dimethylcarbamate - 380632-35-9

CAS No. 380632-35-9
Product Name 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl dimethylcarbamate
Molecular Formula C15H16N2O3
Molecular Weight 272.3g/mol
IUPAC Name (2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-4-yl) N,N-dimethylcarbamate
Standard InChI InChI=1S/C15H16N2O3/c1-16(2)15(19)20-12-9-13(18)17-8-4-6-10-5-3-7-11(12)14(10)17/h3,5,7,9H,4,6,8H2,1-2H3
Standard InChIKey KHXJPBWSTXHEHN-UHFFFAOYSA-N
SMILES CN(C)C(=O)OC1=CC(=O)N2CCCC3=C2C1=CC=C3
Canonical SMILES CN(C)C(=O)OC1=CC(=O)N2CCCC3=C2C1=CC=C3
PubChem Compound 825040
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator